![molecular formula C18H17FN4O3S3 B2972890 4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 317328-93-1](/img/structure/B2972890.png)
4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H17FN4O3S3 and its molecular weight is 452.54. The purity is usually 95%.
BenchChem offers high-quality 4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
The New Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds were characterized for their photophysical and photochemical properties in dimethyl sulfoxide, showing high singlet oxygen quantum yield and appropriate photodegradation quantum yield. Such properties make them very useful as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting their remarkable potential in medicinal applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Microwave-Assisted Synthesis of Benzamide Derivatives : Tiwari et al. (2017) reported the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which were evaluated for their in vitro anticancer activity against several human cancer cell lines. The study demonstrated that compounds with these structural motifs could exhibit promising anticancer activity, with some compounds showing GI50 values comparable to the standard drug Adriamycin. This research underlines the potential of structurally related compounds in developing new anticancer agents (Tiwari et al., 2017).
Antiviral Activity
Influenza A Virus Inhibitors : A study by Tatar et al. (2021) focused on the synthesis and antiviral evaluation of 1,3,4-thiadiazole derivatives, identifying compounds with activity against influenza A virus. This research indicates the potential of such compounds in the development of new antiviral drugs, particularly as selective inhibitors of influenza A virus, highlighting a specific avenue for therapeutic application (Tatar et al., 2021).
Antimicrobial Activity
Triazinone Derivatives with Larvicidal and Antimicrobial Activities : Kumara et al. (2015) synthesized novel triazinone derivatives and evaluated them for their antimicrobial properties against various bacterial and fungal pathogens. The study found that these compounds possess significant growth inhibition properties, showcasing their potential in antimicrobial applications (Kumara et al., 2015).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S3/c1-23(2)29(25,26)15-8-6-13(7-9-15)16(24)20-17-21-22-18(28-17)27-11-12-4-3-5-14(19)10-12/h3-10H,11H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFCNGVICXZJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

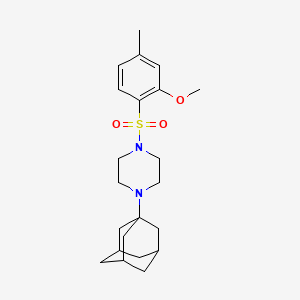
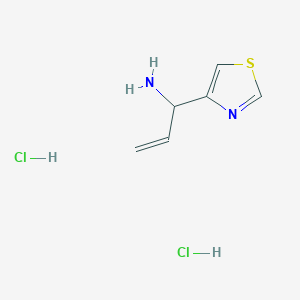
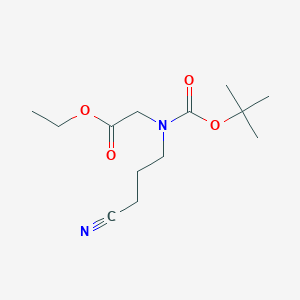
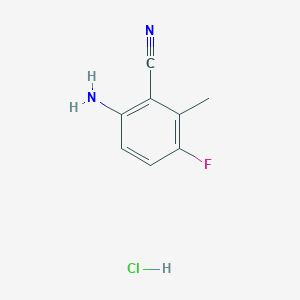
![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)
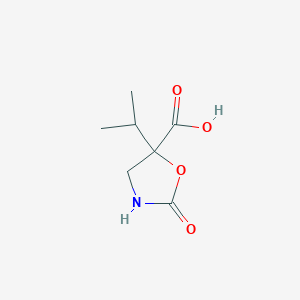
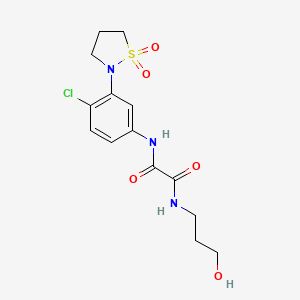

![N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide](/img/structure/B2972821.png)
![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)
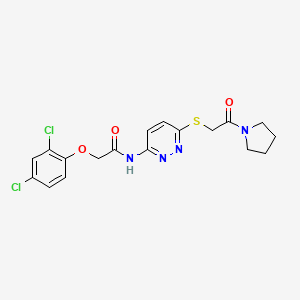
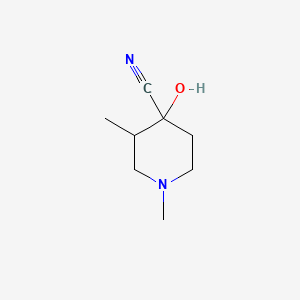
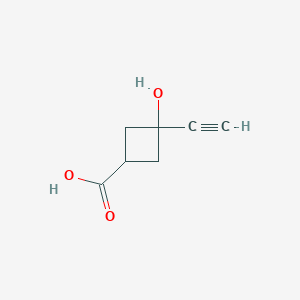
![5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone](/img/structure/B2972830.png)